molecular formula C6H6Br2O4 B077035 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 13958-16-2

5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B077035
CAS No.: 13958-16-2
M. Wt: 301.92 g/mol
InChI Key: HPBNIRVIOCWRDC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione can be synthesized through the bromination of Meldrum’s acid. The process involves the following steps:

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for bromine addition and temperature control enhances the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form 5-bromo-2,2-dimethyl-1,3-dioxane-4,6-dione.

    Oxidation Reactions: It can be oxidized to form higher oxidation state compounds.

Common Reagents and Conditions

Major Products

Scientific Research Applications

5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione involves its ability to act as an electrophile due to the presence of bromine atoms. This electrophilic nature allows it to participate in various substitution reactions, where it can form covalent bonds with nucleophiles. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms, which enhance its electrophilicity .

Comparison with Similar Compounds

Similar Compounds

    Meldrum’s Acid: The parent compound without bromine substitution.

    5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione: A mono-brominated derivative.

    5,5-Dichloro-2,2-dimethyl-1,3-dioxane-4,6-dione: A dichlorinated analogue.

Uniqueness

5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its dual bromine substitution, which imparts distinct reactivity and properties compared to its analogues. The presence of two bromine atoms enhances its electrophilicity, making it a more reactive intermediate in organic synthesis .

Properties

IUPAC Name

5,5-dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2O4/c1-5(2)11-3(9)6(7,8)4(10)12-5/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBNIRVIOCWRDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(C(=O)O1)(Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30471860
Record name 5,5-Dibromomeldrum's Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66131-14-4
Record name 5,5-Dibromomeldrum's Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5-Dibromomeldrum's Acid (=5,5-Dibromo-2,2-dimethyl-4,6-dioxy-1,3-dioxane)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione
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Reactant of Route 5
5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 6
5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione

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